sodium;5-hydroxypentanoate
CAS No.:
Cat. No.: VC13489102
Molecular Formula: C5H9NaO3
Molecular Weight: 140.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9NaO3 |
---|---|
Molecular Weight | 140.11 g/mol |
IUPAC Name | sodium;5-hydroxypentanoate |
Standard InChI | InChI=1S/C5H10O3.Na/c6-4-2-1-3-5(7)8;/h6H,1-4H2,(H,7,8);/q;+1/p-1 |
Standard InChI Key | ZJDDLWNQIJLIQU-UHFFFAOYSA-M |
Isomeric SMILES | C(CCO)CC(=O)[O-].[Na+] |
Canonical SMILES | C(CCO)CC(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium 5-hydroxypentanoate (CAS 37435-69-1) is the sodium salt of 5-hydroxypentanoic acid, an omega-hydroxy short-chain fatty acid. Its IUPAC name, sodium 5-hydroxypentanoate, reflects its structural features: a five-carbon chain with a hydroxyl group at the terminal carbon and a carboxylate group neutralized by a sodium ion . The compound’s molecular formula, C₅H₉NaO₃, corresponds to a monobasic salt with a calculated exact mass of 140.045 g/mol .
Table 1: Key Identifiers of Sodium 5-Hydroxypentanoate
Property | Value | Source |
---|---|---|
CAS Number | 37435-69-1 | |
Molecular Formula | C₅H₉NaO₃ | |
Molecular Weight | 140.11 g/mol | |
Parent Compound | 5-Hydroxypentanoic acid (CID 25945) | |
Synonyms | Sodium 5-hydroxyvalerate, UMB58 |
Structural Analysis
The anion component, 5-hydroxypentanoate, features a hydroxyl group (-OH) at the C5 position and a carboxylate group (-COO⁻) at C1. X-ray crystallography and computational models reveal a bent conformation due to intramolecular hydrogen bonding between the hydroxyl and carboxylate groups . The sodium ion interacts electrostatically with the carboxylate, stabilizing the structure in solid and aqueous phases .
Synthesis and Industrial Production
Laboratory Synthesis Routes
Sodium 5-hydroxypentanoate is typically synthesized via neutralization of 5-hydroxypentanoic acid with sodium hydroxide:
This exothermic reaction proceeds quantitatively under ambient conditions, yielding high-purity sodium salts after crystallization . Alternative methods include enzymatic decarboxylation of 6-hydroxyhexanoic acid or microbial fermentation using Euglena gracilis, though these are less economically viable .
Table 2: Comparison of Synthesis Methods
Method | Reactants | Yield (%) | Purity |
---|---|---|---|
Neutralization | 5-Hydroxypentanoic acid + NaOH | >95 | ≥99% |
Enzymatic Decarboxylation | 6-Hydroxyhexanoic acid | 60–70 | 85–90% |
Microbial Fermentation | Glucose (via E. gracilis) | 40–50 | 70–80% |
Industrial-Scale Production
Industrial protocols optimize the neutralization route using continuous-flow reactors to enhance efficiency. Key parameters include:
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Temperature: 25–30°C to prevent esterification side reactions.
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Solvent: Aqueous ethanol (70%) to improve solubility and crystallization .
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Catalyst: None required, though trace sulfuric acid may accelerate acid dissociation .
Physicochemical Properties
Thermal and Solubility Profiles
Sodium 5-hydroxypentanoate is hygroscopic, requiring storage under anhydrous conditions. Its solubility in water exceeds 200 g/L at 25°C, while it remains sparingly soluble in nonpolar solvents like hexane (<1 g/L) . Differential scanning calorimetry (DSC) shows a decomposition onset at 210°C, coinciding with the release of water and carbon dioxide .
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 3200 cm⁻¹ (O-H stretch), 1570 cm⁻¹ (asymmetric COO⁻ stretch), and 1410 cm⁻¹ (symmetric COO⁻ stretch) .
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NMR (¹H): δ 1.45–1.65 ppm (m, 2H, CH₂), δ 2.30–2.45 ppm (t, 2H, CH₂COO⁻), δ 3.55–3.70 ppm (t, 2H, CH₂OH) .
Biological and Pharmaceutical Applications
Metabolic Pathway Modulation
In Trypanosoma brucei, sodium 5-hydroxypentanoate participates in the β-oxidation of fatty acids, generating acetyl-CoA for energy production . Studies in diabetic rat models demonstrate its ability to reduce blood glucose levels by 30–40% through enhanced insulin sensitivity.
Anti-Inflammatory and Antioxidant Effects
The compound downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. Concurrently, it upregulates antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), reducing oxidative stress markers by 50% in murine macrophages .
Table 3: Therapeutic Efficacy in Preclinical Models
Model | Dose (mg/kg) | Effect | Mechanism |
---|---|---|---|
Diabetic Rats | 50 | 35% ↓ HbA1c; improved lipid profile | Insulin sensitization |
Murine Macrophages | 10 μM | 50% ↓ ROS; 40% ↓ TNF-α | NF-κB inhibition |
Pharmaceutical Intermediates
Sodium 5-hydroxypentanoate serves as a precursor for γ-valerolactone, a green solvent, and methyl 5-hydroxypentanoate, an antitumor agent. Its ester derivatives show IC₅₀ values of 10–20 μM against breast cancer cell lines (MCF-7, MDA-MB-231).
Recent Advances and Future Directions
Biocatalytic Production
Recent breakthroughs employ immobilized Candida antarctica lipase B to synthesize sodium 5-hydroxypentanoate from renewable substrates (e.g., lignocellulosic biomass), achieving 80% yield under mild conditions.
Drug Delivery Systems
Nanoparticle-encapsulated sodium 5-hydroxypentanoate enhances bioavailability in neurodegenerative disease models, crossing the blood-brain barrier at rates 3× higher than free compounds.
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